Coelenteramide

説明

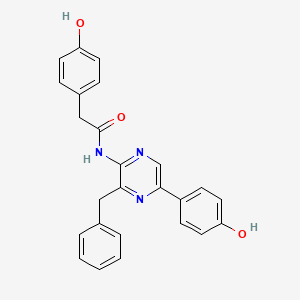

part of blue fluorescent protein; structure in first source

Structure

2D Structure

特性

CAS番号 |

50611-86-4 |

|---|---|

分子式 |

C25H21N3O3 |

分子量 |

411.5 g/mol |

IUPAC名 |

N-[3-benzyl-5-(4-hydroxyphenyl)pyrazin-2-yl]-2-(4-hydroxyphenyl)acetamide |

InChI |

InChI=1S/C25H21N3O3/c29-20-10-6-18(7-11-20)15-24(31)28-25-22(14-17-4-2-1-3-5-17)27-23(16-26-25)19-8-12-21(30)13-9-19/h1-13,16,29-30H,14-15H2,(H,26,28,31) |

InChIキー |

CJIIERPDFZUYPI-UHFFFAOYSA-N |

正規SMILES |

C1=CC=C(C=C1)CC2=NC(=CN=C2NC(=O)CC3=CC=C(C=C3)O)C4=CC=C(C=C4)O |

同義語 |

coelenteramide |

製品の起源 |

United States |

Foundational & Exploratory

Unveiling the Blue Light: A Technical Guide to the Discovery and Isolation of Coelenteramide from Aequorea victoria

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides an in-depth technical guide to the discovery, isolation, and characterization of coelenteramide, the oxyluciferin responsible for the blue light emission in the bioluminescent jellyfish, Aequorea victoria. This document details the pivotal historical context, comprehensive experimental protocols derived from foundational research, quantitative data, and the biochemical pathways involved.

Introduction: The Genesis of a Luminescent Discovery

The story of this compound is intrinsically linked to the groundbreaking research on the bioluminescence of the hydrozoan jellyfish, Aequorea victoria. In the 1960s, Dr. Osamu Shimomura, along with Dr. Frank H. Johnson, embarked on a journey to understand the source of this organism's captivating green glow. Their work at the Friday Harbor Laboratories led to the isolation of two key proteins: the calcium-activated photoprotein aequorin and the now-famous Green Fluorescent Protein (GFP).[1]

It was discovered that the initial light emission was, in fact, blue, originating from a reaction involving aequorin. This blue light is then absorbed by GFP, which in turn emits the characteristic green light.[1] The molecule responsible for this primary blue luminescence, the product of the aequorin-calcium reaction, was identified as this compound.[2] this compound is the oxidized product, or oxyluciferin, of its precursor molecule, coelenterazine.

This discovery laid the groundwork for the use of aequorin and GFP as powerful tools in molecular biology and drug discovery, a contribution recognized with the 2008 Nobel Prize in Chemistry awarded to Osamu Shimomura, Martin Chalfie, and Roger Y. Tsien.

The Bioluminescent Signaling Pathway in Aequorea victoria

The bioluminescence in Aequorea victoria is a calcium-dependent process. The binding of calcium ions (Ca²⁺) to the photoprotein aequorin triggers a conformational change, leading to the oxidation of its bound luciferin, coelenterazine. This reaction produces an excited-state this compound, which then decays to its ground state, releasing energy in the form of a blue light photon. In the jellyfish's photocytes, this blue light is efficiently captured by the nearby Green Fluorescent Protein (GFP), which then fluoresces, emitting the characteristic green light observed in the organism.

Isolation and Purification of this compound: A Detailed Protocol

The following protocol for the isolation and purification of this compound from Aequorea victoria is synthesized from the foundational work of Shimomura and Johnson. It is important to note that the original research focused on the characterization of the entire bioluminescent system, and the isolation of this compound was a part of this broader investigation.

Collection and Preparation of Aequorea victoria

-

Specimen Collection: Collect specimens of Aequorea victoria from a suitable marine environment. The circumoral rings, which contain the photogenic cells, are the primary source material.

-

Excision of Photogenic Rings: Using scissors, carefully excise the marginal rings from the bell of the jellyfish. This step is crucial to enrich the starting material with the bioluminescent components.

-

Initial Extraction: Immediately place the excised rings in a saturated solution of sodium chloride (NaCl) in cold water. This initial extraction helps to lyse the cells and release the photoproteins.

-

Filtration: After a suitable incubation period with gentle agitation, filter the mixture through a coarse cloth (e.g., cheesecloth) to remove the bulk of the tissue. The resulting filtrate contains the crude extract of aequorin.

Triggering Bioluminescence and this compound Formation

-

Discharge of Aequorin: To the crude aequorin extract, add a solution of calcium chloride (CaCl₂) to a final concentration sufficient to trigger the bioluminescent reaction (e.g., 50 mM). This will cause the aequorin to discharge, converting the coelenterazine to this compound and emitting blue light.

-

Monitoring the Reaction: The reaction can be monitored by the cessation of light emission.

Extraction and Purification of this compound

-

Solvent Extraction: After the bioluminescent reaction is complete, the resulting mixture contains the discharged aequorin (apoaequorin) and the product, this compound. Extract the mixture with an organic solvent in which this compound is soluble, such as methanol or ethyl acetate.

-

Phase Separation: Allow the aqueous and organic phases to separate. This compound will partition into the organic layer.

-

Concentration: Carefully collect the organic layer and concentrate it under reduced pressure using a rotary evaporator.

-

Chromatographic Purification: The concentrated extract can be further purified using chromatographic techniques.

-

Column Chromatography: Pack a column with a suitable stationary phase, such as silica gel. Elute the column with a gradient of solvents (e.g., a mixture of hexane and ethyl acetate, gradually increasing the polarity) to separate this compound from other components.

-

High-Performance Liquid Chromatography (HPLC): For higher purity, reverse-phase HPLC can be employed. A C18 column with a mobile phase of acetonitrile and water is a common choice for separating small organic molecules like this compound.

-

Characterization of Purified this compound

The identity and purity of the isolated this compound can be confirmed using various spectroscopic methods.

Quantitative Data and Characterization

The following tables summarize the key quantitative data for this compound.

| Property | Value | Reference |

| Molecular Formula | C₂₅H₂₁N₃O₃ | |

| Molar Mass | 411.46 g/mol | |

| Appearance | Yellowish solid | - |

| Solubility | Soluble in methanol and ethyl acetate | - |

Table 1: Physicochemical Properties of this compound

| Spectroscopic Technique | Characteristic Data | Reference |

| UV-Vis Absorption (in Methanol) | λmax ≈ 335 nm | |

| Molar Extinction Coefficient (ε) | ~10,000 M⁻¹cm⁻¹ at 335 nm | |

| Fluorescence Emission (in Methanol) | λem ≈ 405 nm | - |

| ¹H NMR (in CDCl₃, δ ppm) | Aromatic protons (multiple signals), methylene protons | - |

| ¹³C NMR (in CDCl₃, δ ppm) | Aromatic carbons, carbonyl carbon, methylene carbon | - |

| Mass Spectrometry (ESI-MS) | [M+H]⁺ ≈ 412.16 | - |

Table 2: Spectroscopic Data for this compound

Conclusion and Future Perspectives

The discovery and isolation of this compound from Aequorea victoria represent a landmark achievement in the field of bioluminescence. This seemingly simple molecule, the endpoint of a fascinating biochemical reaction, has paved the way for the development of indispensable tools in modern life sciences. The detailed understanding of its properties and the methods for its isolation continue to be of great interest to researchers exploring novel bioluminescent systems and developing new applications for these natural wonders. Further research into the biosynthesis of coelenterazine, the precursor to this compound, and the engineering of aequorin with modified coelenterazine analogs hold promise for creating novel biosensors and imaging agents with tailored properties for a wide range of scientific and medical applications.

References

An In-depth Technical Guide to the Chemical Differences Between Coelenteramide and Coelenterazine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive comparison of the chemical properties, biological roles, and experimental considerations of coelenteramide and coelenterazine. The information is intended to support researchers and professionals in the fields of bioluminescence, drug discovery, and molecular imaging.

Core Chemical Structures and Functional Differences

Coelenterazine is a luciferin, a light-emitting molecule, found in a wide array of marine organisms.[1][2][3] Its chemical structure is based on an imidazopyrazinone core. In the presence of a luciferase enzyme and molecular oxygen, coelenterazine undergoes an oxidative decarboxylation to produce light, carbon dioxide, and its oxidized product, this compound.[4][5] this compound, therefore, is the oxyluciferin in this bioluminescent reaction.

The fundamental chemical difference lies in the imidazopyrazinone ring system. Coelenterazine possesses a tricyclic structure which is the substrate for the luciferase. The reaction breaks open one of the rings in the imidazopyrazinone core, leading to the formation of this compound, which is an aminopyrazine derivative. This transformation from a luciferin to an oxyluciferin is the basis of the light-emitting process.

Comparative Physicochemical Properties

A summary of the key physicochemical properties of coelenterazine and this compound is presented below. These properties are critical for understanding their solubility, stability, and spectral characteristics in experimental settings.

| Property | Coelenterazine | This compound |

| Chemical Formula | C₂₆H₂₁N₃O₃ | C₂₅H₂₁N₃O₃ |

| Molar Mass | 423.46 g/mol | 411.461 g/mol |

| Appearance | Orange-yellow crystals | - |

| Peak Absorption (Methanol) | 435 nm | 332.5 nm |

| Molar Absorptivity (ε) in Methanol | - | 15000 M⁻¹ cm⁻¹ |

| Solubility | Hydrophobic, can cross cell membranes | - |

| Stability | Spontaneously oxidizes in aerobic conditions and some organic solvents | More stable product of the bioluminescent reaction |

The Bioluminescence Reaction: From Coelenterazine to this compound

The generation of light from coelenterazine is a multi-step process catalyzed by a luciferase enzyme. The overall transformation is an oxidation and decarboxylation of the coelenterazine molecule.

The process begins with the binding of coelenterazine and molecular oxygen to the luciferase. This leads to the formation of a high-energy peroxide intermediate, specifically a dioxetanone. This intermediate is unstable and rapidly decomposes, releasing a molecule of carbon dioxide and leaving the this compound molecule in an excited electronic state. As the excited this compound returns to its ground state, it emits a photon of light, typically in the blue to green spectrum.

The following diagram illustrates the key steps in the bioluminescent oxidation of coelenterazine.

Experimental Protocols: A Methodological Overview

Detailed experimental protocols are essential for the accurate and reproducible use of coelenterazine and the detection of this compound. Below are generalized methodologies for key experiments.

4.1. In Vitro Bioluminescence Assay using Renilla Luciferase

This protocol outlines a basic procedure for measuring the bioluminescent activity of coelenterazine with Renilla luciferase.

-

Materials:

-

Renilla luciferase (commercially available)

-

Coelenterazine (stored as a stock solution in methanol or ethanol, protected from light)

-

Assay buffer (e.g., PBS, pH 7.4)

-

Luminometer or plate reader with luminescence detection capabilities

-

Opaque microplates (e.g., white 96-well plates)

-

-

Procedure:

-

Prepare a working solution of Renilla luciferase in the assay buffer to the desired concentration.

-

Prepare a working solution of coelenterazine by diluting the stock solution in the assay buffer. The final concentration will depend on the specific assay, but is often in the low micromolar range.

-

Pipette the luciferase solution into the wells of the opaque microplate.

-

Initiate the reaction by injecting the coelenterazine working solution into the wells containing the luciferase.

-

Immediately measure the luminescence signal using the luminometer. The signal is typically integrated over a set period (e.g., 1-10 seconds).

-

-

Workflow Diagram:

4.2. Chemiluminescence Detection

Coelenterazine can also produce light without an enzyme in a process called chemiluminescence, particularly in aprotic polar solvents.

-

Materials:

-

Coelenterazine stock solution

-

Aprotic polar solvent (e.g., DMSO, DMF)

-

Optional: Base (e.g., NaOH) or buffer to enhance the reaction

-

-

Procedure:

-

Dissolve coelenterazine in the aprotic solvent.

-

If desired, add a base or buffer to modulate the reaction kinetics.

-

Measure the light emission over time using a luminometer. Chemiluminescence often has different kinetics compared to the enzyme-catalyzed reaction.

-

Fluorescence Properties of this compound

While coelenterazine is primarily known for its role in bioluminescence, its product, this compound, is a fluorescent molecule. The fluorescence of this compound can be influenced by its microenvironment, including solvent polarity and pH. This property can be exploited in certain experimental contexts, for instance, in the study of protein-coelenteramide interactions. The fluorescence spectra of this compound can vary, with emission peaks reported in the near UV and blue-green regions depending on the excitation wavelength and the surrounding environment. Halogenated analogs of this compound have also been synthesized to modulate their photophysical properties.

Applications in Research and Drug Development

The coelenterazine-luciferase system is a powerful tool in various research and development applications:

-

Reporter Gene Assays: Renilla luciferase is widely used as a reporter gene to study gene expression and regulation.

-

Bioluminescence Resonance Energy Transfer (BRET): BRET assays utilize the coelenterazine-luciferase system as a donor for a fluorescent acceptor to study protein-protein interactions.

-

Calcium Imaging: Coelenterazine is a cofactor for the photoprotein aequorin, which emits light in the presence of calcium ions, making it a valuable tool for monitoring intracellular calcium concentrations.

-

In Vivo Imaging: The ability of coelenterazine to cross cell membranes makes it suitable for in vivo imaging studies in animal models.

-

Antioxidant Research: Coelenterazine and its derivatives have been investigated for their antioxidant properties.

References

- 1. chemistry.illinois.edu [chemistry.illinois.edu]

- 2. Coelenterazine - Wikipedia [en.wikipedia.org]

- 3. acs.org [acs.org]

- 4. scispace.com [scispace.com]

- 5. Target-Oriented Synthesis of Marine Coelenterazine Derivatives with Anticancer Activity by Applying the Heavy-Atom Effect - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physical and Chemical Properties of Coelenteramide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Coelenteramide is a key molecule in the field of bioluminescence, recognized as the oxyluciferin product resulting from the oxidation of coelenterazine in numerous marine organisms.[1][2] First isolated from the jellyfish Aequorea victoria, this aminopyrazine derivative is the emitter responsible for the characteristic blue light in many bioluminescent reactions.[1][3] Its intrinsic fluorescence and the chemiluminescent reaction that produces it have made this compound and its parent compound, coelenterazine, invaluable tools in a wide range of biological assays, including reporter gene studies, BRET (Bioluminescence Resonance Energy Transfer), and in vivo imaging.[4] This technical guide provides a comprehensive overview of the core physical and chemical properties of this compound, detailed experimental protocols, and visualizations of its associated pathways to support its application in research and drug development.

Chemical and Physical Properties

This compound is a crystalline solid characterized by an imidazopyrazinone core structure. Its fundamental properties are summarized below.

General Properties

| Property | Value | Reference |

| Chemical Name | N-[3-Benzyl-5-(4-hydroxyphenyl)pyrazin-2-yl]-2-(4-hydroxyphenyl)acetamide | |

| CAS Number | 50611-86-4 | |

| Molecular Formula | C₂₅H₂₁N₃O₃ | |

| Molecular Weight | 411.46 g/mol | |

| Appearance | Crystalline solid |

Physicochemical Data

| Property | Value | Reference |

| Density | 1.26 g/cm³ | |

| LogP | 3.66370 | |

| Hydrogen Bond Donors | 3 | |

| Hydrogen Bond Acceptors | 5 | |

| Rotatable Bonds | 6 | |

| Complexity | 552 |

Solubility

This compound exhibits limited solubility in aqueous solutions but is soluble in polar organic solvents.

| Solvent | Solubility | Reference |

| Water | Sparingly soluble | |

| Methanol (MeOH) | Soluble | |

| Dimethyl Sulfoxide (DMSO) | Soluble | |

| Dimethylformamide (DMF) | Soluble |

Stability and Storage

Proper storage is crucial to prevent the degradation of this compound.

| Condition | Recommendation | Reference |

| Short-term Storage | Dry, dark, at 0-4°C (days to weeks) | |

| Long-term Storage | Dry, dark, at -20°C (months to years) | |

| Light Sensitivity | Protect from light at all times | |

| pH Sensitivity | Decomposes in basic conditions (pH > 10) |

Under basic conditions (pH > 10), this compound decomposes into coelenteramine and 4-hydroxyphenylacetic acid. It is stable under acidic conditions (pH < 3) where the neutral form is stabilized by protonation.

Spectral Properties

The fluorescence of this compound is one of its most significant features for experimental applications. Its absorption and emission characteristics are highly dependent on the solvent environment.

UV-Vis Absorption and Fluorescence Emission

| Solvent | Absorption λmax (nm) | Molar Extinction Coefficient (ε, M⁻¹·cm⁻¹) | Emission λmax (nm) | Quantum Yield (ΦF, %) | Reference |

| Methanol | 332.5 | 15,000 | ~420 | - | |

| Neutral Aqueous Solution | ~320 | - | 385 | 8-26 | |

| Benzene | - | - | 386-391 | - |

The spectral properties of this compound are influenced by its ionization state, which is dependent on the pH of the solution. In aqueous environments, it can exist in multiple ionization states, with the neutral form dominating at pH 6-8.

Experimental Protocols

Synthesis of this compound

The synthesis of this compound is typically achieved through the oxidation of coelenterazine. A general classical synthesis approach involves the condensation of 2-aminopyrazine with glyoxal to yield coelenterazine, which is then further reacted to form this compound. Modern techniques may also employ palladium-catalyzed reactions.

Generalized Protocol for Coelenterazine Synthesis (Precursor to this compound):

-

Reaction Setup: In a suitable reaction vessel, dissolve 2-aminopyrazine and glyoxal in a polar aprotic solvent such as dimethylformamide (DMF) or dimethylsulfoxide (DMSO).

-

Condensation: Stir the reaction mixture at a controlled temperature for a specified time to facilitate the condensation reaction, leading to the formation of the imidazopyrazinone core of coelenterazine.

-

Work-up and Purification: After the reaction is complete, the mixture is subjected to a standard aqueous work-up. The crude product is then purified using high-performance liquid chromatography (HPLC) to isolate pure coelenterazine.

-

Oxidation to this compound: Coelenterazine is then oxidized to this compound. This can occur enzymatically (e.g., with a luciferase) or through chemiluminescence triggered by factors such as superoxide anions.

Analysis of this compound

3.2.1. High-Performance Liquid Chromatography (HPLC)

-

Objective: To purify and quantify this compound.

-

Instrumentation: A standard HPLC system equipped with a UV-Vis detector.

-

Column: A C18 reverse-phase column is typically used.

-

Mobile Phase: A gradient of water and acetonitrile, both containing a small amount of trifluoroacetic acid (TFA), is a common mobile phase system.

-

Detection: this compound can be detected by its absorbance, typically monitored at its λmax of around 330 nm.

-

Procedure:

-

Dissolve the this compound sample in a suitable solvent (e.g., methanol).

-

Inject the sample onto the HPLC column.

-

Run the gradient elution to separate this compound from impurities.

-

Quantify the this compound peak area by comparing it to a standard curve of known concentrations.

-

3.2.2. Mass Spectrometry (MS)

-

Objective: To confirm the molecular weight and identity of this compound.

-

Instrumentation: An electrospray ionization (ESI) mass spectrometer is commonly used.

-

Procedure:

-

Introduce a solution of the purified this compound into the mass spectrometer.

-

Acquire the mass spectrum in positive or negative ion mode.

-

The expected mass for the protonated molecule [M+H]⁺ of this compound (C₂₅H₂₁N₃O₃) is approximately 412.16 g/mol .

-

3.2.3. UV-Vis and Fluorescence Spectroscopy

-

Objective: To characterize the spectral properties of this compound.

-

Instrumentation: A UV-Vis spectrophotometer and a spectrofluorometer.

-

Sample Preparation: Prepare a dilute solution of this compound (e.g., 10 µM) in the solvent of interest (e.g., methanol, water).

-

UV-Vis Absorption Measurement:

-

Use a quartz cuvette to measure the absorbance spectrum from approximately 250 nm to 450 nm.

-

Record the wavelength of maximum absorbance (λmax).

-

-

Fluorescence Emission Measurement:

-

Excite the sample at its absorption maximum (or a suitable wavelength in that region, e.g., 310 nm).

-

Record the emission spectrum over a range that includes the expected emission maximum (e.g., 350 nm to 600 nm).

-

Determine the wavelength of maximum emission.

-

Signaling and Reaction Pathways

Bioluminescence Reaction Pathway

The primary mechanism for the formation of excited-state this compound is through the enzymatic oxidation of coelenterazine, catalyzed by luciferases or triggered by calcium ions in photoproteins.

References

Coelenteramide: A Technical Guide for Researchers

An In-depth Examination of the Molar Mass, Molecular Formula, and Associated Methodologies for the Luminescent Emitter

This technical guide provides a comprehensive overview of Coelenteramide, the light-emitting product in many marine bioluminescence systems. Tailored for researchers, scientists, and professionals in drug development, this document details its fundamental chemical properties, outlines key experimental protocols, and visualizes associated biochemical pathways.

Core Properties of this compound

This compound is the oxyluciferin produced from the oxidation of coelenterazine, a reaction central to the bioluminescence of various marine organisms, including those in the phyla Cnidaria and Ctenophora.[1] First isolated as a blue fluorescent protein from Aequorea victoria, this molecule is the ultimate source of light emission in these biological systems.[1]

Below is a summary of the key quantitative data for this compound:

| Property | Value | Reference |

| Molecular Formula | C₂₅H₂₁N₃O₃ | [2] |

| Molar Mass | 411.46 g/mol | [2] |

| CAS Number | 50611-86-4 | [1] |

| Appearance | Orange-yellow crystals (precursor Coelenterazine) | |

| Solubility | Soluble in polar organic solvents (e.g., DMSO, DMF) | |

| UV-Vis Absorption (in Methanol) | λmax = 435 nm (for Coelenterazine) |

Bioluminescence Signaling Pathway

The generation of light from coelenterazine involves its enzymatic oxidation to an unstable intermediate, which then decomposes to form an excited state of this compound. As the excited this compound returns to its ground state, it releases energy in the form of a photon of light. This process is catalyzed by luciferases, such as Renilla luciferase, or triggered by calcium in photoproteins like aequorin.

Caption: The bioluminescent oxidation of Coelenterazine to this compound.

Experimental Protocols

Synthesis of this compound

While this compound is commercially available, it can also be synthesized in the laboratory. The primary route to this compound is through the synthesis of its precursor, Coelenterazine, followed by oxidation.

1. Synthesis of Coelenterazine:

A common method for synthesizing Coelenterazine involves a multi-step process. One approach utilizes a Suzuki-Miyaura cross-coupling reaction. The detailed procedure is available in the supplementary materials of publications focused on the synthesis of Coelenterazine derivatives. Briefly, the synthesis involves the coupling of 5-bromopyrazin-2-amine with an appropriate arylboronic acid derivative, followed by condensation with methyl glyoxal in an acidic medium.

2. Oxidation of Coelenterazine to this compound:

This compound can be generated from Coelenterazine through chemiluminescence in an aprotic polar solvent.

-

Materials:

-

Coelenterazine

-

Dimethyl sulfoxide (DMSO) or Dimethylformamide (DMF)

-

Potassium superoxide (KO₂) or a strong base (e.g., NaOH)

-

-

Procedure:

-

Dissolve Coelenterazine in DMSO or DMF to a desired concentration.

-

To trigger the chemiluminescent reaction, add a source of superoxide, such as KO₂, or a strong base.

-

The solution will emit light as Coelenterazine is oxidized to this compound.

-

The reaction can be monitored using a luminometer.

-

Purification of this compound from the reaction mixture can be achieved using techniques such as High-Performance Liquid Chromatography (HPLC).

-

Renilla Luciferase Assay

This protocol outlines a typical bioluminescence assay using Renilla luciferase, where this compound is the light-emitting product.

-

Materials:

-

Cells expressing Renilla luciferase

-

Passive Lysis Buffer

-

Renilla Luciferase Assay Buffer

-

Coelenterazine solution (substrate)

-

Luminometer

-

-

Procedure:

-

Cell Lysis:

-

Wash cells with phosphate-buffered saline (PBS).

-

Add Passive Lysis Buffer and incubate to lyse the cells and release the luciferase.

-

-

Assay Preparation:

-

Prepare the Renilla Luciferase Assay Reagent by mixing the assay buffer with the Coelenterazine substrate solution according to the manufacturer's instructions.

-

-

Measurement:

-

Add the cell lysate to a luminometer tube or well of a microplate.

-

Inject the prepared Renilla Luciferase Assay Reagent into the tube/well.

-

Immediately measure the luminescence using a luminometer. The light output is proportional to the amount of active Renilla luciferase in the sample.

-

-

Experimental Workflow

The following diagram illustrates a typical workflow for a bioluminescence imaging experiment involving the administration of Coelenterazine to a biological system expressing a luciferase.

Caption: A generalized workflow for in vivo bioluminescence imaging.

Conclusion

This compound is a pivotal molecule in the study of bioluminescence, with broad applications in reporter gene assays, in vivo imaging, and drug discovery. A thorough understanding of its chemical properties and the experimental methodologies involving its generation and detection is essential for researchers in these fields. This guide provides a foundational understanding to facilitate further research and application of this important luciferin.

References

Spectral Properties of Coelenteramide in Methanol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectral properties of Coelenteramide and its halogenated analogs in methanol. The information is compiled from various scientific sources to offer a comprehensive resource for researchers working with this important bioluminescent molecule.

Quantitative Spectral Data

The following table summarizes the key spectral properties of native this compound and its fluorinated, chlorinated, and brominated analogs in methanol. These parameters are crucial for various applications, including bioimaging, sensor development, and understanding the mechanism of bioluminescence.

| Compound | Absorption Maxima (λ_abs) (nm) | Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹) | Emission Maxima (λ_em) (nm) | Fluorescence Quantum Yield (Φ_F) |

| Native this compound | 335 - 340[1][2] | 15,000 at 332.5 nm | up to 420[3], 330 (with excitation at 260-300 nm)[4] | 0.028 ± 0.005[4] |

| F-Coelenteramide (F-Clmd) | ~320 | Not Reported | ~377 (blue-shifted by ~8 nm from aqueous) | 0.15 |

| Cl-Coelenteramide (Cl-Clmd) | ~320 | Not Reported | ~380 (blue-shifted by ~5 nm from aqueous) | 0.18 |

| Br-Coelenteramide (Br-Clmd) | ~320 | Not Reported | Overlaps with aqueous emission (~385 nm) | 0.17 |

Experimental Protocols

The determination of the spectral properties of this compound and its analogs involves standardized spectrophotometric and spectrofluorometric techniques. Below are detailed methodologies based on cited experimental practices.

Absorption Spectroscopy

This protocol outlines the procedure for measuring the absorption spectra and determining the molar extinction coefficient.

-

Sample Preparation:

-

Prepare a stock solution of this compound in HPLC-grade methanol.

-

Dilute the stock solution with methanol to a final concentration of approximately 10 µM in a quartz cuvette with a 1 cm path length.

-

-

Instrumentation:

-

Use a dual-beam UV-Vis spectrophotometer (e.g., VWR UV-3100PC).

-

Record the absorption spectrum over a wavelength range of at least 250 nm to 500 nm.

-

Use methanol as a blank reference.

-

-

Data Analysis:

-

Identify the wavelength of maximum absorbance (λ_abs).

-

Calculate the molar extinction coefficient (ε) using the Beer-Lambert law: ε = A / (c * l) where A is the absorbance at λ_abs, c is the molar concentration, and l is the path length of the cuvette (typically 1 cm).

-

Fluorescence Spectroscopy and Quantum Yield Determination

This protocol describes the measurement of fluorescence emission spectra and the calculation of the fluorescence quantum yield.

-

Sample Preparation:

-

Prepare a series of dilute solutions of the this compound analog in methanol with absorbances ranging from 0.01 to 0.1 at the excitation wavelength to minimize inner filter effects.

-

Prepare a similar series of dilutions for a reference standard with a known quantum yield (e.g., quinine sulfate in 0.1 M H₂SO₄, Φ_F = 0.54).

-

-

Instrumentation:

-

Use a spectrofluorometer (e.g., Horiba Jobin Yvon Fluoromax-4).

-

Set the excitation wavelength (e.g., 310 nm for halogenated analogs).

-

Record the emission spectra over a relevant wavelength range, ensuring the entire emission band is captured.

-

Maintain consistent experimental parameters (e.g., slit widths of 2 nm) for all sample and standard measurements.

-

-

Data Analysis:

-

Integrate the area under the emission curve for each sample and standard solution.

-

Plot the integrated fluorescence intensity versus the absorbance at the excitation wavelength for both the sample and the standard.

-

The slope of these plots gives the gradient (Grad).

-

Calculate the fluorescence quantum yield (Φ_F) using the following equation: Φ_F_sample = Φ_F_ref * (Grad_sample / Grad_ref) * (η_sample² / η_ref²) where η is the refractive index of the solvent (for methanol, η = 1.326; for 0.1 M H₂SO₄, η ≈ 1.33).

-

Visualizations

The following diagrams illustrate the experimental workflow and the relationship between molecular structure and spectral properties.

Caption: Workflow for determining the spectral properties of this compound.

Caption: Influence of molecular structure on spectral properties.

References

The Luminescent Signature of Coelenteramide: A Technical Guide to its Fluorescence Emission Spectra

For Researchers, Scientists, and Drug Development Professionals

Coelenteramide, the oxyluciferin product of the bioluminescent reaction of coelenterazine, is a molecule of significant interest in biomedical research and drug development due to its intrinsic fluorescent properties. Its role as the light emitter in the bioluminescence of numerous marine organisms, and its application in advanced analytical techniques such as Bioluminescence Resonance Energy Transfer (BRET), underscore the importance of a thorough understanding of its photophysical characteristics. This technical guide provides an in-depth exploration of the fluorescence emission spectra of this compound and its analogs, presenting key quantitative data, detailed experimental methodologies, and a visualization of its central role in bioluminescence.

Quantitative Fluorescence Properties of this compound and Its Analogs

The fluorescence emission of this compound is highly sensitive to its molecular structure and the surrounding microenvironment. Factors such as solvent polarity, pH, and protein binding can significantly influence the emission maximum (λem), and fluorescence quantum yield (ΦF). The following table summarizes the key fluorescence data for this compound and several of its synthetic analogs, offering a comparative overview for experimental design and data interpretation.

| Compound | Solvent(s) | Excitation Maxima (λex, nm) | Emission Maxima (λem, nm) | Fluorescence Quantum Yield (ΦF, %) | Reference(s) |

| This compound | Methanol | - | 420 | - | [1] |

| Benzene | - | 386 - 391 | - | [1] | |

| F-Coelenteramide | Aqueous Solution | ~320 | 385 | 26 | [1] |

| DMSO | - | 375 | 12 | [1] | |

| Methanol | - | 377 | 19 | [1] | |

| Cl-Coelenteramide | Aqueous Solution | ~320 | 385 | 23 | |

| DMSO | - | 375 | 14 | ||

| Methanol | - | 380 | 20 | ||

| Br-Coelenteramide | Aqueous Solution | ~320 | 385 | 8 | |

| DMSO | - | 375 | 14 | ||

| Methanol | - | 385 | 17 |

Note: "-" indicates data not specified in the cited sources. The quantum yields of halogenated analogs in aqueous solution show a trend related to the heavy-atom effect, with the yield decreasing as the atomic weight of the halogen increases (F > Cl > Br). The brominated analog, in particular, exhibits a significant change in fluorescence quantum yield with solvent polarity, suggesting its potential as a microenvironment-sensitive fluorescent probe.

Experimental Protocols

Accurate measurement of the fluorescence emission spectra of this compound and its analogs is crucial for their characterization and application. The following protocols outline the key experimental methodologies.

Measurement of Fluorescence Emission Spectra

This protocol describes the general procedure for acquiring the fluorescence emission spectrum of a this compound analog.

1. Sample Preparation:

-

Prepare a stock solution of the this compound analog in a suitable solvent (e.g., DMSO or methanol).

-

Dilute the stock solution to the desired final concentration (e.g., 10 µM) in the solvent of interest (e.g., aqueous buffer, methanol, DMSO). Ensure the absorbance of the sample at the excitation wavelength is below 0.1 to avoid inner filter effects.

2. Instrumentation:

-

Use a calibrated spectrofluorometer.

-

Set the excitation and emission slit widths to an appropriate value (e.g., 5 nm) to balance signal intensity and spectral resolution.

3. Data Acquisition:

-

Place the sample in a quartz cuvette with a 10 mm path length.

-

Set the excitation wavelength based on the absorption spectrum of the compound (e.g., 310 nm for halogenated analogs).

-

Scan the emission spectrum across the expected range of fluorescence.

-

Record the fluorescence intensity as a function of wavelength.

Determination of Fluorescence Quantum Yield

The fluorescence quantum yield (ΦF) is a measure of the efficiency of the fluorescence process. It is determined relative to a standard with a known quantum yield.

1. Reference Standard:

-

Use a well-characterized fluorescence standard with a known quantum yield, such as quinine sulfate in 0.1 M H2SO4 (ΦF = 0.54).

2. Absorbance Measurements:

-

Prepare a series of dilutions of both the sample and the reference standard in the same solvent.

-

Measure the absorbance of each solution at the excitation wavelength using a UV-Vis spectrophotometer. Ensure the absorbance values are in the linear range (typically < 0.1).

3. Fluorescence Measurements:

-

Using a spectrofluorometer, record the fluorescence emission spectrum for each solution of the sample and the reference standard at the same excitation wavelength.

-

Integrate the area under the emission curve for each spectrum.

4. Calculation:

-

Plot the integrated fluorescence intensity versus the absorbance for both the sample and the reference standard.

-

The slope of the resulting linear fits (Grad) is used to calculate the quantum yield of the sample (QY_sample) using the following equation:

Signaling Pathway and Experimental Workflow

This compound is the light-emitting product in the bioluminescent reaction of coelenterazine, a process central to many biological reporter systems. One of the most prominent applications is Bioluminescence Resonance Energy Transfer (BRET), a technology used to study protein-protein interactions.

References

An In-depth Technical Guide on the Role of Coelenteramide in Bioluminescence Reactions

Audience: Researchers, scientists, and drug development professionals.

Abstract

Coelenteramide is the quintessential oxyluciferin, the light-emitting product generated from the oxidation of coelenterazine in a multitude of marine bioluminescent systems. Its formation is the final step in a cascade of events that converts chemical energy into light, a phenomenon harnessed in numerous biotechnological applications. This technical guide provides a comprehensive overview of the pivotal role of this compound in bioluminescence, detailing its chemical properties, the mechanism of light emission, and its significance in widely used reporter gene assays. This document offers quantitative data, detailed experimental protocols, and visual diagrams of key processes to serve as an in-depth resource for researchers and professionals in the field.

Introduction

Bioluminescence, the emission of light by living organisms, is a captivating natural phenomenon with profound implications for scientific research. At the heart of many marine bioluminescent reactions is the luciferin coelenterazine and its corresponding luciferase enzymes. The enzymatic oxidation of coelenterazine leads to the formation of an excited-state intermediate that, upon relaxation to its ground state, emits a photon of light. The molecule responsible for this light emission is this compound.[1][2][3] The simplicity and high quantum yield of coelenterazine-based systems have made them invaluable tools in molecular biology, drug discovery, and diagnostics. Understanding the properties and kinetics of this compound is crucial for optimizing these applications.

Chemical Properties and Structure of this compound

This compound is an aminopyrazine derivative formed through the oxidative decarboxylation of coelenterazine.[2] Its chemical structure consists of a central pyrazine ring with three aromatic substituents. The specific chemical environment and ionic state of this compound are critical determinants of the spectral properties of the emitted light.

Chemical Structure:

-

IUPAC Name: N-[3-Benzyl-5-(4-hydroxyphenyl)pyrazin-2-yl]-2-(4-hydroxyphenyl)acetamide

-

Molecular Formula: C₂₅H₂₁N₃O₃

-

Molar Mass: 411.461 g·mol⁻¹

This compound can exist in several ionic forms, each with a distinct fluorescence emission maximum. These forms include the neutral species, the phenolate anion, and the amide anion.[4] The specific form of the excited-state this compound is influenced by the microenvironment of the luciferase active site, which in turn dictates the color of the emitted light.

The Bioluminescence Reaction and the Role of this compound

The bioluminescent reaction involving coelenterazine is catalyzed by a variety of luciferases, including those from Renilla, Gaussia, and photoproteins like aequorin. The general mechanism involves the enzymatic oxidation of coelenterazine to form a transient, high-energy dioxetanone intermediate. This intermediate then decomposes, releasing carbon dioxide and forming this compound in an electronically excited state. The subsequent decay of the excited this compound to its ground state results in the emission of a photon of light.

The following diagram illustrates the generalized bioluminescence reaction pathway leading to the formation of excited-state this compound.

Quantitative Data on this compound and Bioluminescence Reactions

The efficiency and spectral properties of bioluminescence are critical for experimental design and data interpretation. The following tables summarize key quantitative data related to this compound fluorescence and the kinetics of coelenterazine-utilizing luciferases.

Table 1: Fluorescence Properties of this compound and Its Analogs

| Compound | Solvent | Emission Max (nm) | Fluorescence Quantum Yield (%) | Reference |

| This compound | Methanol | 420 | 2.8 | |

| F-Coelenteramide | Water | 385 | 26 | |

| F-Coelenteramide | DMSO | 375 | 12 | |

| F-Coelenteramide | Methanol | 377 | 19 | |

| Cl-Coelenteramide | Water | 385 | 23 | |

| Cl-Coelenteramide | DMSO | 375 | 14 | |

| Cl-Coelenteramide | Methanol | 380 | 15 | |

| Br-Coelenteramide | Water | 385 | 8 | |

| Br-Coelenteramide | DMSO | 375 | 14 | |

| Br-Coelenteramide | Methanol | 385 | 17 |

Table 2: Bioluminescence Emission Maxima with Different Luciferases

| Luciferase | Coelenterazine Analog | Emission Max (nm) | Reference |

| Renilla luciferase | Native | ~480 | |

| Gaussia luciferase | Native | ~480 | |

| Aequorin | Native | 465-495 | |

| NanoLuc | Furimazine | 460 | |

| Renilla luciferase 8 | C3 analog | 407, 573 | |

| NanoLuc | C6 analog | 477 |

Table 3: Kinetic Parameters of Coelenterazine-Dependent Luciferases

| Luciferase | Substrate | Km (µM) | kcat (s⁻¹) | Reference |

| Renilla luciferase 8 (RLuc8) | Coelenterazine | ~1.5 | ~4.7 | |

| Ancestral FT Luciferase | Coelenterazine | ~0.064 | - | |

| Gaussia luciferase | Coelenterazine | No saturation up to 10 µM | - |

Experimental Protocols

Accurate and reproducible quantification of bioluminescence is paramount. The following sections provide detailed protocols for common assays involving coelenterazine and its luciferases.

Renilla Luciferase Assay

This protocol outlines the steps for measuring Renilla luciferase activity in cell lysates.

Reagents and Materials:

-

Renilla Luciferase Assay Lysis Buffer (e.g., 1X Passive Lysis Buffer)

-

Renilla Luciferase Assay Buffer

-

Coelenterazine substrate (store as a stock solution at -80°C)

-

Luminometer

-

Cultured cells expressing Renilla luciferase

Procedure:

-

Cell Lysis:

-

Remove growth medium from cultured cells.

-

Gently wash the cells once with phosphate-buffered saline (PBS).

-

Add an appropriate volume of 1X Lysis Buffer to the cells (e.g., 500 µL for a 6-well plate).

-

Incubate at room temperature for 15 minutes with gentle rocking.

-

Transfer the cell lysate to a microfuge tube.

-

-

Assay Reagent Preparation:

-

Prepare the Renilla Luciferase Assay Reagent by diluting the coelenterazine stock solution into the Renilla Luciferase Assay Buffer according to the manufacturer's instructions (e.g., 1:50 or 1:100 dilution). Prepare this solution fresh before use.

-

-

Luminescence Measurement (Manual Luminometer):

-

Add 100 µL of the prepared Renilla Luciferase Assay Reagent to a luminometer tube.

-

Add 20 µL of the cell lysate to the tube and mix quickly by vortexing for 1-2 seconds.

-

Immediately place the tube in the luminometer and initiate the measurement. A typical setting is a 2-second delay followed by a 10-second integration of the luminescent signal.

-

-

Luminescence Measurement (Luminometer with Injector):

-

Pipette 20 µL of cell lysate into the wells of a white-walled 96-well plate.

-

Place the plate in the luminometer.

-

Prime the injector with the Renilla Luciferase Assay Reagent.

-

Program the luminometer to inject 100 µL of the reagent into each well, followed by immediate measurement of the luminescence as described above.

-

Bioluminescence Resonance Energy Transfer (BRET) Assay

BRET is a powerful technique for studying protein-protein interactions. This protocol describes a typical BRET1 assay using Renilla luciferase (Rluc) as the donor and a yellow fluorescent protein (YFP) as the acceptor.

Reagents and Materials:

-

Cells co-expressing Rluc-tagged and YFP-tagged proteins of interest

-

BRET buffer (e.g., PBS supplemented with 0.5 mM MgCl₂ and 0.1% glucose)

-

Coelenterazine h (or native coelenterazine) stock solution

-

Plate reader capable of measuring luminescence at two distinct wavelengths (e.g., 475 nm for Rluc and 535 nm for YFP)

Procedure:

-

Cell Preparation:

-

Harvest cells expressing the BRET fusion proteins.

-

Resuspend the cells in BRET buffer to the desired concentration.

-

Dispense 90-100 µL of the cell suspension into each well of a white, clear-bottom 96-well plate.

-

-

Substrate Addition:

-

Prepare a working solution of coelenterazine h in BRET buffer to a final concentration of 5 µM.

-

Add 10 µL of the coelenterazine h working solution to each well.

-

-

BRET Measurement:

-

Immediately after substrate addition, measure the luminescence at the donor emission wavelength (e.g., 475 ± 20 nm) and the acceptor emission wavelength (e.g., 535 ± 20 nm).

-

-

Data Analysis:

-

Calculate the raw BRET ratio for each well: BRET ratio = (Luminescence at Acceptor Wavelength) / (Luminescence at Donor Wavelength)

-

To obtain the net BRET, subtract the BRET ratio from a control sample expressing only the Rluc-tagged protein.

-

The following diagram illustrates a typical Bree workflow.

Applications in Signaling Pathways and High-Throughput Screening

Coelenterazine-based bioluminescence assays are widely used to study cellular signaling and for high-throughput screening (HTS) of compound libraries.

Monitoring Calcium Signaling

The photoprotein aequorin, when reconstituted with coelenterazine, is a sensitive bioluminescent indicator of intracellular calcium (Ca²⁺) concentrations. Upon binding to Ca²⁺, aequorin undergoes a conformational change that triggers the oxidation of coelenterazine, leading to the emission of light. The intensity of the light is proportional to the Ca²⁺ concentration.

The diagram below illustrates the use of aequorin in monitoring Ca²⁺ signaling.

High-Throughput Screening (HTS)

The high sensitivity, broad dynamic range, and simple "add-and-read" format of luciferase assays make them ideal for HTS. A common application is in reporter gene assays to screen for compounds that modulate a specific signaling pathway.

The following diagram outlines a typical HTS workflow using a Renilla luciferase reporter gene assay.

Conclusion

This compound, as the light-emitting product of coelenterazine oxidation, is a central molecule in many bioluminescence-based technologies. Its chemical and photophysical properties directly influence the outcome of a wide array of assays, from fundamental studies of protein-protein interactions to large-scale drug discovery screens. A thorough understanding of the role of this compound, supported by robust quantitative data and well-defined experimental protocols, is essential for leveraging the full potential of these powerful analytical tools. This guide provides a foundational resource for researchers and professionals seeking to effectively utilize and innovate with coelenterazine-based bioluminescence systems.

References

An In-depth Technical Guide to the Mechanism of Coelenteramide Light Emission

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed examination of the core mechanism behind Coelenteramide light emission, a pivotal process in bioluminescence with widespread applications in modern biological research and drug discovery.

Introduction: The Chemistry of Bioluminescence

This compound is the oxidized product, or oxyluciferin, formed during the bioluminescent oxidation of its precursor, coelenterazine. This reaction is the cornerstone of light emission in a vast array of marine organisms. The process is catalyzed by enzymes known as luciferases (e.g., Renilla, Gaussia luciferases) or is triggered in pre-charged photoproteins (e.g., aequorin) by specific cofactors. The emitted light, typically in the blue-green spectrum, results from the relaxation of an electronically excited this compound molecule to its ground state. Understanding this mechanism is crucial for leveraging these systems as powerful analytical tools in various biomedical applications.[1][2]

The Core Reaction Mechanism

The generation of light from coelenterazine is a multi-step biochemical process that converts chemical energy into photons with high efficiency.

Step 1: Substrate Binding & Oxygenation The process initiates when the substrate, coelenterazine, binds to the active site of a luciferase enzyme. In the presence of molecular oxygen, the enzyme catalyzes the oxygenation of coelenterazine, leading to the formation of a high-energy peroxide intermediate.[2] This intermediate is a key branching point in the reaction pathway.

Step 2: Formation of a Dioxetanone Intermediate The peroxide rapidly cyclizes to form a strained, four-membered dioxetanone ring.[2][3] This structure is highly unstable due to significant ring strain and the weak oxygen-oxygen bond, priming it for energetic decomposition.

Step 3: Decarboxylation and Excitation The dioxetanone intermediate undergoes an exothermic decomposition, releasing a molecule of carbon dioxide (CO₂). The energy released in this step is not dissipated as heat but is instead transferred to the resulting this compound molecule, promoting it to an electronically excited singlet state.

Step 4: Photon Emission and Relaxation The excited this compound is unstable and rapidly relaxes to its ground state. This relaxation is accompanied by the emission of a photon of light. The specific wavelength (color) of the emitted light is highly dependent on the microenvironment of the enzyme's active site, which influences the energy gap between the excited and ground states of this compound. The final product is the ground-state this compound.

Key Molecular Players and Influencing Factors

-

Coelenterazine and its Analogs: Coelenterazine is the essential luciferin (substrate). Hundreds of synthetic analogs have been developed to modify properties such as emission wavelength, quantum yield, and reaction kinetics, thereby expanding the toolkit for bioanalysis.

-

Luciferases: These are the enzymes that catalyze the oxidation of coelenterazine. Different luciferases, such as those from Renilla, Gaussia, and Oplophorus, exhibit distinct substrate specificities, kinetic profiles, and emission spectra.

-

Photoproteins (e.g., Aequorin): In photoproteins, coelenterazine is pre-bound as a stabilized peroxide. The light-emitting reaction is not initiated by substrate addition but is triggered by the binding of a cofactor, most commonly calcium ions (Ca²⁺). Upon Ca²⁺ binding, a conformational change in the protein leads to the decomposition of the peroxide and subsequent light emission.

Quantitative Data on Coelenterazine-Based Systems

The efficiency and spectral properties of light emission vary significantly depending on the luciferase and the specific coelenterazine analog used.

| Luciferase/Photoprotein | Substrate | Peak Emission Wavelength (nm) | Key Characteristics |

| Renilla luciferase (RLuc) | Native Coelenterazine | ~480 | Widely used in BRET assays; moderate signal intensity. |

| Renilla luciferase (RLuc) | Coelenterazine 400a (DeepBlueC™) | ~400 | Preferred for BRET studies due to better spectral separation from GFP/YFP acceptors. |

| Gaussia luciferase (GLuc) | Native Coelenterazine | ~480 | Known for very high signal intensity and is naturally secreted. |

| Aequorin | Native Coelenterazine | ~465-470 | Ca²⁺-triggered flash luminescence; used as a sensitive calcium indicator. |

| NanoLuc (from Oplophorus) | Furimazine (a CTZ analog) | ~460 | Engineered for extremely bright, glow-type luminescence and high stability. |

| Various | Coelenterazine Analogs | 386 - 565 | Synthetic analogs can shift emission, with different ionic forms of this compound (e.g., amide anion, phenolate anion) acting as the light emitter. |

Detailed Experimental Protocols

A. In Vitro Bioluminescence Assay for Luciferase Activity

This protocol provides a general framework for measuring the activity of a coelenterazine-dependent luciferase in a cell lysate or as a purified enzyme.

-

Objective: To quantify the amount of active luciferase in a sample.

-

Materials:

-

Luciferase-containing sample (e.g., cell lysate, purified enzyme).

-

Assay Buffer (e.g., PBS, pH 7.4, supplemented with 0.5 mM MgCl₂ and 0.1% glucose).

-

Coelenterazine stock solution (e.g., 1 mM in methanol or ethanol; store at -80°C, protected from light).

-

Luminometer or microplate reader with luminescence detection capability.

-

Opaque (white or black) microplates.

-

-

Procedure:

-

Sample Preparation: Prepare serial dilutions of the luciferase sample in assay buffer to ensure the signal falls within the linear range of the detector.

-

Plate Setup: Pipette a fixed volume (e.g., 90 µL) of each sample dilution into the wells of the microplate. Include buffer-only wells as a background control.

-

Substrate Preparation: Immediately before use, dilute the coelenterazine stock solution in assay buffer to the desired final working concentration (typically 1-5 µM). Protect this solution from light.

-

Initiation and Measurement: Program the luminometer to inject a specific volume (e.g., 10 µL) of the coelenterazine working solution into each well, followed immediately by luminescence measurement. The integration time can range from 0.1 to 10 seconds, depending on signal strength.

-

Data Analysis: Subtract the background reading from all sample readings. Plot the relative light units (RLU) against the luciferase concentration or dilution factor.

-

B. Bioluminescence Resonance Energy Transfer (BRET) Assay

This protocol outlines the steps to detect protein-protein interactions in living cells using BRET.

-

Objective: To measure the proximity (<10 nm) of two interacting proteins.

-

Principle: One protein is fused to a luciferase (the BRET donor, e.g., Renilla luciferase), and the other is fused to a fluorescent protein (the BRET acceptor, e.g., YFP). If the proteins interact, the energy from the luciferase-coelenterazine reaction is non-radiatively transferred to the acceptor, which then emits light at its characteristic wavelength.

-

Materials:

-

Mammalian cells (e.g., HEK293) cultured in appropriate media.

-

Expression vectors for Donor-ProteinX and Acceptor-ProteinY fusions.

-

Transfection reagent.

-

White, clear-bottom 96-well plates.

-

Coelenterazine substrate (e.g., native coelenterazine, coelenterazine h, or DeepBlueC™).

-

BRET-capable microplate reader with two emission filters (one for the donor, ~480 nm, and one for the acceptor, ~530 nm).

-

-

Procedure:

-

Cell Transfection: Co-transfect cells with the donor and acceptor fusion constructs. Include controls: donor-only, acceptor-only, and a donor-acceptor pair known not to interact. Seed the transfected cells into the 96-well plate.

-

Cell Culture: Culture for 24-48 hours to allow for protein expression.

-

Assay: a. Gently wash the cells with a suitable buffer (e.g., PBS). b. Add 90 µL of buffer to each well. c. Add 10 µL of coelenterazine solution to achieve a final concentration of 5 µM. d. Incubate for 2-5 minutes at room temperature. e. Measure the luminescence signal simultaneously through the donor and acceptor filters.

-

Data Analysis: Calculate the BRET ratio for each well: (Luminescence at Acceptor Wavelength) / (Luminescence at Donor Wavelength). An increased BRET ratio compared to negative controls indicates a specific protein-protein interaction.

-

Mandatory Visualizations

Caption: General mechanism of luciferase-catalyzed this compound light emission.

Caption: Calcium-triggered light emission pathway in the photoprotein aequorin.

Caption: Logical workflow of a Bioluminescence Resonance Energy Transfer (BRET) experiment.

References

Coelenteramide: An In-depth Technical Guide to the Oxidized Product of Coelenterazine

For Researchers, Scientists, and Drug Development Professionals

Abstract

Coelenteramide is the oxidized product resulting from the bioluminescent reaction of coelenterazine, a luciferin found in a wide array of marine organisms. This transformation is the cornerstone of many bioluminescence-based reporter systems used extensively in biological research and drug discovery. This technical guide provides a comprehensive overview of this compound, detailing its chemical properties, the mechanism of its formation, and its role in various cutting-edge experimental assays. Detailed protocols for key applications, quantitative data, and visual diagrams of relevant pathways and workflows are presented to serve as a practical resource for researchers in the field.

Introduction

Bioluminescence, the emission of light by living organisms, has fascinated scientists for centuries. At the heart of many marine bioluminescent systems is the luciferin coelenterazine.[1] Upon enzymatic oxidation by luciferases (such as Renilla, Gaussia, and Oplophorus luciferases) or activation by photoproteins (like aequorin in the presence of calcium), coelenterazine is converted into an excited-state this compound.[1][2] As this excited molecule returns to its ground state, it releases energy in the form of light.[3] The resulting this compound is the spent luciferin, or oxyluciferin.

The coelenterazine-coelenteramide reaction is harnessed in a multitude of molecular biology techniques, including reporter gene assays, in vivo imaging, Bioluminescence Resonance Energy Transfer (BRET) for studying protein-protein interactions, and calcium sensing.[4] Understanding the properties of this compound is crucial for the proper design, execution, and interpretation of these powerful assays.

Chemical and Physical Properties

Coelenterazine and its oxidized product, this compound, possess distinct chemical and physical properties that are fundamental to their biological function and analytical applications. These properties are summarized in the tables below.

Table 1: Physicochemical Properties of Coelenterazine and this compound

| Property | Coelenterazine | This compound |

| IUPAC Name | 8-benzyl-2-(4-hydroxybenzyl)-6-(4-hydroxyphenyl)imidazo[1,2-a]pyrazin-3(7H)-one | N-(3-benzyl-5-(4-hydroxyphenyl)pyrazin-2-yl)-2-(4-hydroxyphenyl)acetamide |

| CAS Number | 55779-48-1 | 50611-86-4 |

| Chemical Formula | C₂₆H₂₁N₃O₃ | C₂₅H₂₁N₃O₃ |

| Molar Mass | 423.47 g/mol | 411.46 g/mol |

| Appearance | Orange-yellow crystals | - |

Sources:

Table 2: Spectral Properties of Coelenterazine and this compound

| Compound | Condition | Absorption Max (λ_max) | Molar Absorptivity (ε) | Emission Max (λ_em) | Quantum Yield (Φ) |

| Coelenterazine | Methanol | 435 nm | - | - | - |

| This compound | Methanol | 332.5 nm | 15,000 M⁻¹cm⁻¹ | 385 nm | 0.028 |

| This compound | Aqueous Solution | ~320 nm | - | ~385 nm | - |

| Renilla Luciferase | with Coelenterazine | - | - | ~480 nm | - |

| Gaussia Luciferase | with Coelenterazine | - | - | ~480 nm | - |

| Aequorin | with Coelenterazine (in presence of Ca²⁺) | - | - | ~469 nm | - |

Sources:

The Bioluminescent Reaction: From Coelenterazine to this compound

The conversion of coelenterazine to this compound is an oxidative decarboxylation reaction. In the presence of a luciferase and molecular oxygen, coelenterazine forms a transient peroxide intermediate. This intermediate cyclizes into a highly unstable dioxetanone ring structure. The decomposition of the dioxetanone releases carbon dioxide and produces this compound in an electronically excited state. The relaxation of this excited this compound to its ground state results in the emission of a photon of light.

In the case of photoproteins like aequorin, coelenterazine is pre-bound to the protein as a hydroperoxide. The binding of calcium ions to the photoprotein triggers a conformational change that leads to the decomposition of the hydroperoxide, formation of the excited this compound, and subsequent light emission.

Experimental Protocols

The unique properties of the coelenterazine-luciferase system have led to its widespread use in a variety of experimental applications. Below are detailed protocols for some of the most common assays.

Renilla Luciferase Reporter Gene Assay

This assay is used to measure the transcriptional activity of a promoter of interest.

Materials:

-

Cells transfected with a plasmid containing the gene for Renilla luciferase under the control of the promoter of interest.

-

Passive Lysis Buffer (e.g., 1X Passive Lysis Buffer, Promega).

-

Renilla Luciferase Assay Reagent (containing coelenterazine).

-

Luminometer.

-

White, opaque 96-well plates.

Protocol:

-

Cell Lysis:

-

Wash cultured cells once with phosphate-buffered saline (PBS).

-

Aspirate the PBS and add an appropriate volume of 1X Passive Lysis Buffer to each well (e.g., 20 µL for a 96-well plate).

-

Incubate the plate on a rocking platform for 15 minutes at room temperature to ensure complete lysis.

-

-

Luminescence Measurement:

-

Add 20 µL of the cell lysate to a well of a white, opaque 96-well plate.

-

Prime the luminometer's injector with the Renilla Luciferase Assay Reagent.

-

Inject 100 µL of the assay reagent into the well containing the cell lysate.

-

Immediately measure the luminescence. A typical setting is a 2-second delay followed by a 10-second integration period.

-

-

Data Analysis:

-

Record the Relative Light Units (RLU) for each sample.

-

Subtract the background RLU from a non-transfected cell control.

-

Normalize the data as required for the specific experiment (e.g., to a co-transfected control reporter or total protein concentration).

-

Bioluminescence Resonance Energy Transfer (BRET) Assay

BRET is a powerful technique to study protein-protein interactions in living cells.

Materials:

-

Cells co-transfected with plasmids encoding two proteins of interest, one fused to a Renilla luciferase (the donor) and the other to a yellow fluorescent protein (YFP, the acceptor).

-

Coelenterazine h (a coelenterazine analog often used in BRET).

-

Luminometer capable of measuring two distinct emission wavelengths (e.g., 485 nm for the donor and 530 nm for the acceptor).

-

White, opaque 96-well plates.

Protocol:

-

Cell Preparation:

-

Harvest transfected cells and resuspend them in a suitable buffer (e.g., PBS).

-

Plate 90 µL of the cell suspension into the wells of a white, opaque 96-well plate.

-

-

BRET Measurement:

-

Prepare a working solution of coelenterazine h (e.g., 50 µM).

-

Add 10 µL of the coelenterazine h solution to each well (final concentration of 5 µM).

-

Immediately measure the luminescence at the donor wavelength (e.g., 485 nm ± 20 nm) and the acceptor wavelength (e.g., 530 nm ± 20 nm).

-

-

Data Analysis:

-

Calculate the BRET ratio for each well: (Emission at acceptor wavelength) / (Emission at donor wavelength).

-

To determine the net BRET, subtract the BRET ratio obtained from cells expressing only the donor protein.

-

Aequorin-Based Intracellular Calcium Measurement

Aequorin is a photoprotein that emits light in the presence of calcium, making it a valuable tool for measuring intracellular calcium dynamics.

Materials:

-

Cells expressing apoaequorin (the protein component of aequorin).

-

Coelenterazine.

-

Krebs-Ringer modified buffer (KRB).

-

Luminometer.

-

Agonist to induce calcium release.

Protocol:

-

Aequorin Reconstitution:

-

Wash cells expressing apoaequorin with KRB.

-

Incubate the cells with 5 µM coelenterazine in KRB for 90 minutes at 37°C to reconstitute the active aequorin.

-

-

Calcium Measurement:

-

Place the cells in the luminometer's measurement chamber.

-

Start recording the luminescence signal.

-

Inject the agonist of interest to stimulate an intracellular calcium transient.

-

Continue recording the luminescence until the signal returns to baseline.

-

-

Data Analysis:

-

The raw luminescence data represents the rate of aequorin consumption, which is proportional to the calcium concentration.

-

At the end of the experiment, lyse the cells with a digitonin-containing solution in the presence of saturating calcium to measure the total remaining aequorin. This value is used to calibrate the luminescence signal to absolute calcium concentrations.

-

Conclusion

This compound, as the product of the coelenterazine bioluminescent reaction, is a key molecule in a wide range of powerful bioanalytical techniques. A thorough understanding of its chemical and physical properties, as well as the mechanism of its formation, is essential for researchers utilizing coelenterazine-based reporter systems. The protocols and data provided in this guide serve as a valuable resource for the successful implementation and interpretation of these assays in diverse research and drug discovery settings. The continued development of novel coelenterazine analogs and engineered luciferases promises to further expand the applications of this versatile bioluminescent system.

References

- 1. BIOLUMINISCENCE RESONANCE ENERGY TRANSFER (BRET) METHODS TO STUDY G PROTEIN-COUPLED RECEPTOR - RECEPTOR TYROSINE KINASE HETERORECEPTOR COMPLEXES - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Bioluminescence Resonance Energy Transfer to Detect Protein-Protein Interactions in Live Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Aequorin-based calcium assay | Determination of Intracellular Calcium [wellplate.com]

- 4. Aequorin-based measurements of intracellular Ca2+-signatures in plant cells - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to Coelenteramide: Natural Sources, Biological Pathways, and Detection

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Coelenteramide is the oxyluciferin resulting from the bioluminescent oxidation of its precursor, coelenterazine. This reaction is central to the light-emitting systems of a vast array of marine organisms across at least nine phyla.[1] As the spent form of the luciferin, the presence of this compound is a direct indicator of bioluminescent activity. While coelenterazine has garnered significant attention for its use in reporter gene assays (e.g., with Renilla and Gaussia luciferases), understanding the distribution and metabolic fate of its product, this compound, is crucial for ecological studies, research into marine bio-oxidation, and the development of novel molecular probes.[2][3] This guide provides an in-depth overview of the organisms containing this aminopyrazine, the biochemical pathways leading to its formation, and the experimental methodologies for its detection and analysis.

Natural Sources and Distribution of Coelenterazine/Coelenteramide

This compound is found in organisms that utilize coelenterazine for bioluminescence. The distribution of coelenterazine is widespread, occurring in both luminous and some non-luminous species.[4][5] A critical distinction among these organisms is their ability to synthesize coelenterazine de novo versus their requirement to obtain it from their diet. Organisms like the jellyfish Aequorea victoria famously rely on dietary sources, acquiring coelenterazine by consuming crustaceans and copepods. Conversely, certain ctenophores, decapod shrimps, and copepods have been shown to possess the biosynthetic machinery for its production.

The presence of coelenterazine, and by extension its oxidized product this compound, has been confirmed in the following phyla and representative species:

| Phylum | Representative Organisms | Biosynthesis Capability | Citation |

| Cnidaria | Aequorea victoria (jellyfish), Renilla reniformis (sea pansy), Obelia geniculata (hydroid) | Dietary | |

| Ctenophora | Mnemiopsis leidyi, Bolinopsis infundibulum, Beroe cucumis | De novo | |

| Crustacea | Systellaspis debilis (shrimp), Oplophorus gracilirostris (shrimp), Metridia pacifica (copepod), Gaussia princeps (copepod) | De novo (in some species) | |

| Mollusca | Watasenia scintillans (squid), Vampyroteuthis infernalis (squid) | Likely Dietary | |

| Pisces (Fish) | Neoscopelidae and Myctophidae families | Dietary | |

| Radiolaria | (Various species) | Unconfirmed | |

| Chaetognatha | (Arrow worms) | Unconfirmed | |

| Echinodermata | Amphiura filiformis (brittle star) | Unconfirmed |

Quantitative Data

Quantitative analysis of coelenterazine provides a proxy for the potential amount of this compound that can be generated. Studies have successfully quantified coelenterazine content in various organisms, particularly in ctenophores shown to be capable of de novo synthesis.

| Organism | Concentration (pmol/wet g) | Detection Method | Citation |

| Beroe cucumis | 16.7 (average) | Luciferase Assay | |

| Mnemiopsis leidyi | 4.80 (average) | Luciferase Assay | |

| Bolinopsis infundibulum | 0.129 (average) | Luciferase Assay | |

| Pleurobrachia bachei | 0.0165 (trace amounts) | Luciferase Assay |

Signaling Pathways and Reaction Mechanisms

The generation of this compound is the final step in the bioluminescent reaction pathway of coelenterazine. This process is catalyzed by enzymes known as luciferases or occurs within calcium-activated photoproteins.

General Bioluminescence Reaction

The fundamental reaction involves the oxidation of coelenterazine. The enzyme catalyzes the addition of molecular oxygen to the imidazopyrazinone core, forming a highly unstable 1,2-dioxetane (or dioxetanone) intermediate. This intermediate rapidly decomposes, releasing carbon dioxide and the this compound molecule in an electronically excited state. As the excited this compound returns to its ground state, it emits a photon of light.

References

- 1. Evidence for de novo Biosynthesis of the Luminous Substrate Coelenterazine in Ctenophores - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Lighting up bioluminescence with coelenterazine: strategies and applications - Photochemical & Photobiological Sciences (RSC Publishing) [pubs.rsc.org]

- 3. selleckchem.com [selleckchem.com]

- 4. Coelenterazine - Wikipedia [en.wikipedia.org]

- 5. Can coelenterates make coelenterazine? Dietary requirement for luciferin in cnidarian bioluminescence - PMC [pmc.ncbi.nlm.nih.gov]

Unveiling the Luminescence: A Technical Guide to the Fluorescence Quantum Yield of Coelenteramide

For Immediate Release

A Deep Dive into the Photophysical Properties of a Key Bioluminescent Emitter

This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the fluorescence quantum yield of coelenteramide, the light-emitting molecule in many marine bioluminescent systems. This document summarizes key quantitative data, details experimental protocols for quantum yield determination, and visualizes the underlying chemical processes.

Quantitative Analysis of this compound Fluorescence Quantum Yield

The fluorescence quantum yield (Φf) is a critical parameter that quantifies the efficiency of a molecule's fluorescence. It is defined as the ratio of the number of photons emitted to the number of photons absorbed. The quantum yield of this compound and its analogs is highly dependent on the molecular structure and the solvent environment.

Below is a summary of reported fluorescence quantum yields for native this compound and its halogenated analogs in various solvents.

| Compound | Solvent | Quantum Yield (Φf) (%) |

| Native this compound | Methanol | 2.8 ± 0.5[1] |

| F-Coelenteramide | Aqueous Solution | 26[2][3] |

| Cl-Coelenteramide | Aqueous Solution | 23[2][3] |

| Br-Coelenteramide | Aqueous Solution | 8 |

| F-Coelenteramide | DMSO | 12-14 |

| Cl-Coelenteramide | DMSO | 12-14 |

| Br-Coelenteramide | DMSO | 14 |

| F-Coelenteramide | Methanol | 15 |

| Cl-Coelenteramide | Methanol | 19 |

| Br-Coelenteramide | Methanol | 17 |

The Genesis of this compound: The Chemiluminescence Pathway

This compound is the product of the chemiluminescent oxidation of coelenterazine. This reaction is the source of light in many marine organisms and can be initiated by enzymes (bioluminescence) or by chemical triggers such as superoxide anions. The general mechanism involves the formation of a high-energy dioxetanone intermediate, which then decomposes to produce an excited state of this compound. As the excited this compound returns to its ground state, it emits a photon of light.

Caption: Chemiluminescence pathway of coelenterazine.

Experimental Protocol: Determining Fluorescence Quantum Yield

The relative fluorescence quantum yield of a compound is typically determined using a comparative method. This involves comparing the fluorescence of the sample to that of a standard with a known quantum yield.

Materials and Instruments

-

Fluorophore of Interest (e.g., this compound analog)

-

Fluorescence Standard with a known quantum yield (e.g., Quinine sulfate in 0.1 M H₂SO₄, Φf = 0.54)

-

Spectroscopic grade solvents (e.g., water, DMSO, methanol)

-

UV-Vis Spectrophotometer

-

Spectrofluorometer

-

Quartz cuvettes (1 cm path length)

Step-by-Step Procedure

-

Prepare Stock Solutions: Prepare stock solutions of the sample and the standard in the desired solvent.

-

Prepare a Series of Dilutions: From the stock solutions, prepare a series of dilutions for both the sample and the standard. The concentrations should be adjusted to have absorbances in the range of 0.02 to 0.1 at the excitation wavelength to minimize inner filter effects.

-

Measure Absorbance: Using the UV-Vis spectrophotometer, measure the absorbance of each dilution at the chosen excitation wavelength.

-

Measure Fluorescence Emission:

-

Set the excitation wavelength on the spectrofluorometer.

-

For each dilution, record the fluorescence emission spectrum.

-

Ensure that the experimental conditions (e.g., excitation and emission slit widths) are kept constant for all measurements.

-

-

Integrate Fluorescence Spectra: Calculate the integrated fluorescence intensity (area under the emission curve) for each recorded spectrum.

-